molecular formula C10H9BrN2O2S B14043107 Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate

Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B14043107
M. Wt: 301.16 g/mol
InChI Key: NRENIQSJRDEYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-5-chlorothieno[3,2-b]pyridine-2-carboxylate
  • Ethyl 3-amino-5-fluorothieno[3,2-b]pyridine-2-carboxylate
  • **

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O2S/c1-2-15-10(14)9-7(12)8-5(16-9)3-4-6(11)13-8/h3-4H,2,12H2,1H3

InChI Key

NRENIQSJRDEYEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=N2)Br)N

Origin of Product

United States

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